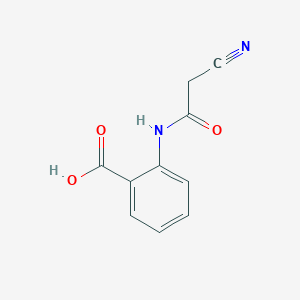

2-(2-Cyanoacetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Cyanoacetamido)benzoic acid is a compound that can be considered a derivative of cyanoacetic acid. Cyanoacetic acid derivatives are known to be versatile starting materials for a variety of multicomponent reaction (MCR) scaffolds, which are useful in the synthesis of diverse arrays of compounds with potential biological activities .

Synthesis Analysis

The synthesis of related cyanoacetamide derivatives has been described using a general protocol that involves the reaction of cyanoacetamides with 2-aminobenzaldehydes or heterocyclic derivatives through a variation of the Friedländer reaction. This method has been shown to be convenient, with simple work-up procedures such as precipitation and filtration, leading to the creation of over 40 new products . Additionally, 2-(cyanomethyl)benzoic esters, which are structurally related to this compound, have been synthesized from indanone derivatives through a process involving deprotonation, nucleophilic addition, and Beckmann fragmentation .

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to this compound, such as 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, have been determined using X-ray diffraction analysis. This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of compounds similar to this compound has been explored in various chemical reactions. For instance, the cyclisation of 2-(nitroacetyl)benzoic acids has been studied, leading to the formation of phthalides and providing a novel route to nitroindane diones . This demonstrates the potential for this compound to undergo cyclisation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyanoacetamide derivatives are generally characterized by their ability to participate in multicomponent reactions, which is indicative of their reactive functional groups . The solubility, melting point, and other physical properties would depend on the specific substituents and the overall molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(2-Cyanoacetamido)benzoic acid serves as a key intermediate in the synthesis of various heterocyclic compounds, including thiazoles, pyrazoles, oxazoles, pyrimidines, dithiolanes, thiophenes, coumarins, oxazines, and pyridazines. These compounds are characterized by their diverse structural features and have potential applications in pharmaceuticals, agrochemicals, and materials science. The synthesized compounds were characterized using elemental analyses and spectral data, demonstrating the utility of activated nitriles in heterocyclic synthesis (Fadda, Mukhtar, & Refat, 2012).

Ultrasonically Assisted Synthesis

The compound has been used in ultrasonically assisted N-cyanoacylation to synthesize cyanoacetamide benzoic acid and benzophenone derivatives. This method, compared to conventional heating, offers advantages such as reduced reaction time and higher yields and purities. The work emphasizes the potential of ultrasonication as an eco-friendly alternative to conventional heating methods for the synthesis of N-substituted pyridinone derivatives and amide bonds formation (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Domino Condensation and Cyclization

Another application involves the use of this compound in domino condensation, thermal cyclization, and aromatization to synthesize substituted benzo[a]carbazoles and indoleacetic acids. These compounds, derived from cyclohexanone-fused 2-(3-pyrrolyl)-2-cyanoacetamides, highlight the versatility of cyanoacetamido benzoic acid derivatives in organic synthesis, potentially leading to biologically active molecules (Maity, Pathak, & Pramanik, 2014).

Mechanism of Action

Target of Action

It is a derivative of benzocaine, which is known to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Mode of Action

It is synthesized from benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole . The resulting compound has been reported to have good analgesic and low antioxidant properties .

Biochemical Pathways

As a derivative of benzocaine, it may potentially affect the same pathways, including those involving acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a related compound, is known to have low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

It has been reported to have good analgesic and low antioxidant properties .

Action Environment

The related compound benzocaine is known to remain localized in wounds, providing long-term pain relief, suggesting that the local environment may play a role in its action .

Future Directions

properties

IUPAC Name |

2-[(2-cyanoacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMDMNGHWPNZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87613-40-9 |

Source

|

| Record name | N-(2-Cyanoacetyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)